molecular formula C6H6BrNO B1501953 3-Bromo-5-cyclopropylisoxazole CAS No. 1187933-05-6

3-Bromo-5-cyclopropylisoxazole

Cat. No. B1501953
CAS RN: 1187933-05-6
M. Wt: 188.02 g/mol
InChI Key: IMMQVQUMVWCNKN-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylisoxazole is a chemical compound with the molecular formula C6H6BrNO . It is a colorless liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 . The molecular weight of this compound is 188.02 .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . Its molecular weight is 188.02 . The InChI code is 1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 .

Scientific Research Applications

Synthesis and Biological Activity

Isoxazole derivatives have been synthesized through various methods, demonstrating significant biological activities. For instance, the regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, creating a pathway for constructing isoxazoles with potential pharmacological applications (Dadiboyena, Xu, & Hamme, 2007). Similarly, a novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles provides a method for producing heterocycles with high yields, potentially useful for further pharmaceutical development (Girardin et al., 2009).

Covalent Inhibition and Enzyme Targeting

3-Bromo-isoxazole derivatives have shown promise as covalent inhibitors targeting specific protein cysteines, offering a new approach to probe and drug discovery. These compounds have been shown to engage reactive cysteine residues selectively within the human proteome, highlighting their potential in the development of targeted therapies for diseases such as cancer (Byun et al., 2023). Additionally, dihydroisoxazole compounds have been explored for their ability to irreversibly inhibit human transglutaminase 2, an enzyme implicated in various disorders. These studies underscore the utility of isoxazole derivatives as chemical tools for understanding biological processes and developing therapeutic agents (Choi et al., 2005).

Chemical Methodology Development

Isoxazole derivatives have also been at the forefront of developing new chemical methodologies. For example, the one-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles showcases an efficient and environmentally friendly approach to constructing these compounds, potentially useful in various synthetic applications (Hansen, Wu, & Fokin, 2005).

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given its significance, there is a need to develop new eco-friendly synthetic strategies . This suggests that future research could focus on developing such strategies for the synthesis of isoxazole derivatives, including 3-Bromo-5-cyclopropylisoxazole.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-cyclopropylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial in glycolysis. This compound inhibits GAPDH activity, leading to a reduction in glycolytic flux and triggering autophagy and apoptotic cell death in certain cancer cells . Additionally, this compound has been observed to interact with other biomolecules involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to reduced ATP production and increased oxidative stress. Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a cascade of cellular events, including reduced ATP production, increased oxidative stress, and activation of autophagy and apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on GAPDH and other biomolecules . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity and induces autophagy and apoptosis in cancer cells . Higher doses may result in toxic or adverse effects, including increased oxidative stress and damage to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound disrupts glycolysis, leading to reduced ATP production and altered metabolic flux. This disruption affects various downstream processes, including the synthesis of metabolic intermediates and the regulation of cellular energy homeostasis. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GAPDH and other biomolecules involved in glycolysis . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMQVQUMVWCNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696025
Record name 3-Bromo-5-cyclopropyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187933-05-6
Record name 3-Bromo-5-cyclopropyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-cyclopropyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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